

Confirming the Structure of 2-Fluorophenyl Cyclopentyl Ketone: A Spectroscopic Comparison

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Compound of Interest

Compound Name: 2-Fluorophenyl cyclopentyl ketone

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For researchers, scientists, and drug development professionals, unequivocal structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of spectroscopic data for **2-Fluorophenyl cyclopentyl ketone**, alongside phenyl cyclopentyl ketone and 4-Fluorophenyl cyclopentyl ketone, to aid in its structural elucidation. The guide details the expected spectroscopic signatures and provides the underlying experimental protocols.

Spectroscopic Data Comparison

The structural confirmation of **2-Fluorophenyl cyclopentyl ketone** relies on a combination of spectroscopic techniques, primarily Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Below is a comparative summary of the expected and observed spectral data for the target compound and its analogs.

Table 1: Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)
2-Fluorophenyl cyclopentyl ketone	~1680-1700 (C=O stretch, aromatic ketone), ~1220-1280 (C-F stretch)
Phenyl cyclopentyl ketone	~1685 (C=O stretch, aromatic ketone)
4-Fluorophenyl cyclopentyl ketone	~1680-1700 (C=O stretch, aromatic ketone), ~1220-1280 (C-F stretch)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound	Aromatic Protons	Methine Proton (α to C=O)	Cyclopentyl Protons
2-Fluorophenyl cyclopentyl ketone (Predicted)	~7.2-7.8 (multiplet)	~3.8 (multiplet)	~1.6-2.0 (multiplets)
Phenyl cyclopentyl ketone[1]	~7.96 (d), ~7.4-7.5 (m)	~3.70 (quintet)	~1.7-1.9 (multiplets)
4-Fluorophenyl cyclopentyl ketone (Predicted)	~7.9-8.1 (dd), ~7.1-7.2 (t)	~3.7 (multiplet)	~1.6-2.0 (multiplets)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)

Compound	Carbonyl Carbon (C=O)	Aromatic Carbons	Methine Carbon (α to C=O)	Cyclopentyl Carbons
2-Fluorophenyl cyclopentyl ketone (Predicted)	~198-202	~115-165 (including C-F coupled carbons)	~45-50	~25-35
Phenyl cyclopentyl ketone[2]	~202.5	~128.5, ~132.7, ~137.0	~46.4	~26.3, ~30.0
4-Fluorophenyl cyclopentyl ketone (Predicted)	~199-203	~115-168 (including C-F coupled carbons)	~45-50	~25-35

Table 4: Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z)
2-Fluorophenyl cyclopentyl ketone	C ₁₂ H ₁₃ FO	192.23	192 (M ⁺), 123, 95
Phenyl cyclopentyl ketone	C ₁₂ H ₁₄ O	174.24	174 (M ⁺), 105, 77
4-Fluorophenyl cyclopentyl ketone	C ₁₂ H ₁₃ FO	192.23	192 (M ⁺), 123, 95

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- ¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid or liquid sample directly onto the ATR crystal.

- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Collect a background spectrum of the empty, clean ATR crystal.
- Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- The typical spectral range is 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

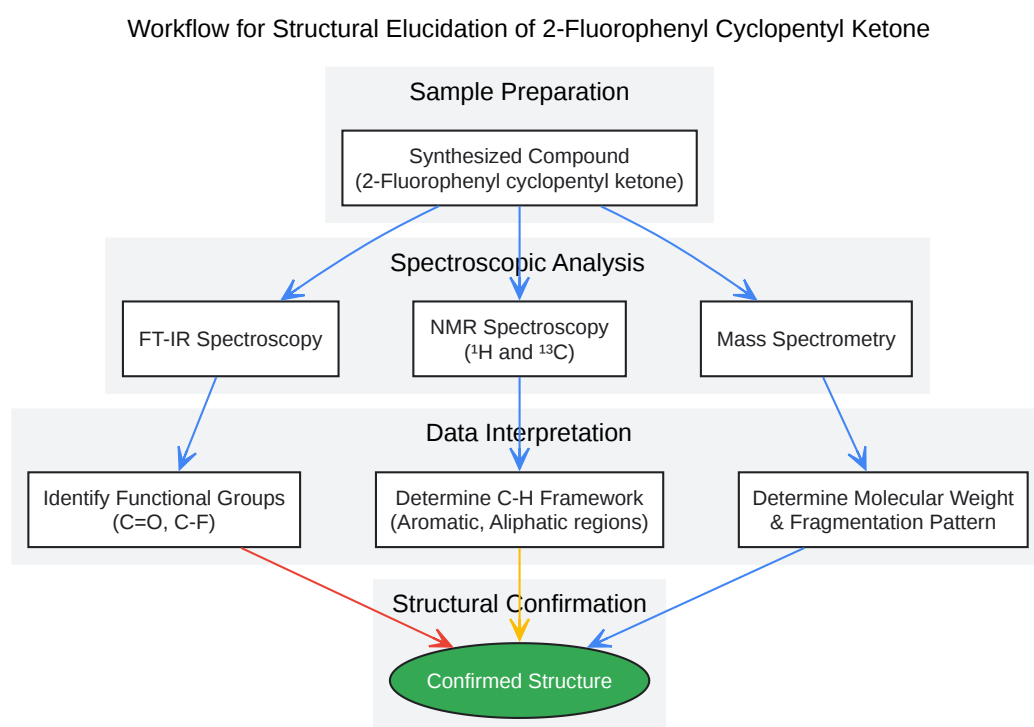
- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
- Further dilute the stock solution to a final concentration of about 1-10 $\mu\text{g/mL}$.

Data Acquisition (Electron Ionization - EI):

- The sample is injected into the instrument, where it is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).
- This causes the molecule to ionize and fragment.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of the Analytical Workflow

The logical process for confirming the structure of **2-Fluorophenyl cyclopentyl ketone** using these spectroscopic methods is illustrated in the following diagram.



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Caption: Logical workflow for spectroscopic structure confirmation.

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